2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Beschreibung

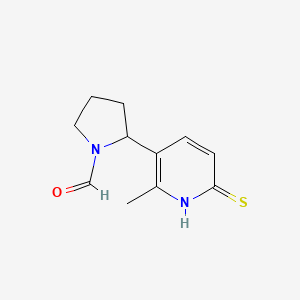

2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety. Key functional groups include a mercapto (-SH) group on the pyridine ring, a methyl substituent at the 2-position of the pyridine, and an aldehyde (-CHO) group on the pyrrolidine nitrogen.

Eigenschaften

Molekularformel |

C11H14N2OS |

|---|---|

Molekulargewicht |

222.31 g/mol |

IUPAC-Name |

2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C11H14N2OS/c1-8-9(4-5-11(15)12-8)10-3-2-6-13(10)7-14/h4-5,7,10H,2-3,6H2,1H3,(H,12,15) |

InChI-Schlüssel |

SJCZUIJRQSSCLT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=S)N1)C2CCCN2C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidin-1-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber sie umfassen oft Derivate mit modifizierten funktionellen Gruppen, die die Reaktivität und das Anwendungspotenzial der Verbindung verbessern.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Chemie wird sie als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie dient sie als Sonde zur Untersuchung von Enzymmechanismen und -interaktionen. In der Medizin wird sie auf ihr potenzielles therapeutisches Vermögen untersucht, einschließlich ihrer Rolle als Inhibitor spezifischer Enzyme, die an Krankheitspfaden beteiligt sind. Industrielle Anwendungen umfassen die Verwendung bei der Entwicklung neuer Materialien und Katalysatoren.

Wirkmechanismus

Der Wirkmechanismus von 2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidin-1-carbaldehyd beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann kovalente Bindungen mit aktiven Zentren von Enzymen bilden und so deren Aktivität hemmen und die zugehörigen biochemischen Pfade beeinflussen. Diese Wechselwirkung wird oft durch die funktionellen Gruppen der Verbindung vermittelt, die spezifische chemische Umwandlungen durchlaufen können, um die gewünschte Wirkung zu erzielen.

Analyse Chemischer Reaktionen

2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s reactivity and application potential .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and interactions . In medicine, it is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease pathways . Industrial applications include its use in the development of new materials and catalysts .

Wirkmechanismus

The mechanism of action of 2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting the associated biochemical pathways . This interaction is often mediated by the compound’s functional groups, which can undergo specific chemical transformations to achieve the desired effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with NAT-1 and NAT-2 (Thiazolidinone Derivatives)

Structural Differences

- Target Compound : Pyrrolidine-pyridine core with mercapto, methyl, and aldehyde groups.

- NAT-1/NAT-2: Thiazolidinone core (5-membered ring with sulfur and nitrogen) conjugated to nicotinamide and substituted phenyl groups (methoxy in NAT-1; di-tert-butyl-hydroxy in NAT-2) .

Functional Group Analysis

| Compound | Key Functional Groups | Reactivity/Applications |

|---|---|---|

| Target | -SH, -CHO, -CH₃ | Metal binding, Schiff base formation |

| NAT-1/NAT-2 | Thiazolidinone, nicotinamide, -OCH₃ | PPAR-γ activation (hypothesized for metabolic disorders) |

Thiazolidinones like NAT-1/NAT-2 are associated with peroxisome proliferator-activated receptor (PPAR) modulation, making them candidates for metabolic disease therapeutics. In contrast, the target compound’s mercapto and aldehyde groups suggest applications in catalysis or chelation, diverging from NAT-1/NAT-2’s pharmacological niche .

Comparison with Quercetin (Flavonoid)

Structural Differences

- Target Compound : Pyridine-pyrrolidine scaffold with -SH and -CHO.

- Quercetin: Chromen-4-one (flavonoid) core with hydroxyl (-OH) groups at positions 3,5,7 and a dihydroxy phenyl substituent .

Physicochemical and Functional Contrasts

| Property | Target Compound | Quercetin |

|---|---|---|

| Solubility | Likely moderate (polar groups) | High (due to hydroxyls) |

| Reactivity | Thiol-disulfide exchange, aldehydes | Antioxidant (radical scavenging) |

| Bioactivity | Metal coordination | Anti-inflammatory, antiviral |

Quercetin’s hydroxyl-rich structure underpins its antioxidant properties, while the target compound’s aldehyde and mercapto groups may enable covalent bonding with biomolecules or metals, suggesting divergent mechanistic pathways .

Comparison with 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Structural Differences

- Target Compound : Pyridine-pyrrolidine with -SH and -CHO.

- Pyrimidine Derivative : Pyrimidine ring with chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) groups .

Comparison with 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Structural Differences

- Target Compound : Pyrrolidine (5-membered) with -SH and -CHO.

- Piperidine-Azepane Analog : Piperidine (6-membered) and azepane (7-membered) rings with -CHO .

Conformational and Functional Insights

| Parameter | Target Compound | Piperidine-Azepane Analog |

|---|---|---|

| Ring Strain | Moderate (pyrrolidine) | Low (azepane’s larger ring) |

| Lipophilicity | Moderate (polar -SH) | High (azepane’s nonpolar carbons) |

| Pharmacological Use | Not specified (research chemical) | Lab research (neuropharmacology?) |

The piperidine-azepane analog’s larger rings may enhance membrane permeability in drug design, while the target compound’s pyrrolidine and thiol groups could favor compact binding pockets or redox-sensitive applications .

Biologische Aktivität

2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound notable for its unique structural features, including a pyrrolidine ring, a mercapto group, and an aldehyde functional group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of nitrogen, sulfur, and various functional groups that enhance its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting through mechanisms involving apoptosis induction in cancer cell lines.

- Antimicrobial Properties : The presence of the thiol group may enhance its antimicrobial efficacy by interacting with microbial proteins.

Synthesis Methods

Several synthesis methods for producing this compound have been documented. These methods often involve multi-step reactions that incorporate mercapto-pyridine derivatives and pyrrolidine intermediates.

| Synthesis Method | Description |

|---|---|

| Method A | Involves the reaction of 6-chloro-2-methylpyridine with thiol compounds followed by cyclization. |

| Method B | Utilizes pyrrolidine precursors and mercaptan reagents to form the desired aldehyde. |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Thiol Group : The mercapto group can form disulfide bonds with proteins, potentially altering their function.

- Aldehyde Reactivity : The aldehyde functionality may facilitate nucleophilic attacks from cellular components, leading to biological responses.

Case Studies

Recent studies have provided insights into the compound's biological effects:

-

Anticancer Studies : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analyses indicated increased caspase activity, suggesting a mitochondrial pathway of apoptosis.

- IC50 Values : The IC50 for MCF-7 cells was found to be approximately 5 µM, indicating moderate potency compared to standard chemotherapeutics.

- Antimicrobial Activity : Preliminary tests against various bacterial strains showed promising results, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of structural features that may enhance its biological activity compared to similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Lacks pyrrolidine and aldehyde functionalities |

| Pyrrolidine | Five-membered nitrogen-containing ring | No aromatic character |

| 6-Mercapto-pyridine | Mercapto group on pyridine | Lacks pyrrolidine structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.